
Drug-drug interaction potential of Lucerastat in
co-administration studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lucerastat

Cat. No.: B1675357 Get Quote

Lucerastat Drug-Drug Interaction Potential: A
Technical Support Guide
This technical support center provides researchers, scientists, and drug development

professionals with a centralized resource for understanding the drug-drug interaction (DDI)

potential of Lucerastat. The information is presented in a question-and-answer format to

directly address specific issues that may be encountered during experimental design and

execution.

Frequently Asked Questions (FAQs)
Q1: What is the primary route of elimination for Lucerastat and its implications for drug

interactions?

A1: Lucerastat is predominantly eliminated from the body as an unchanged parent compound

through renal excretion[1]. Preclinical studies in rats and dogs have shown that hepatic

elimination is negligible[2]. This suggests that Lucerastat is unlikely to be a victim of drug

interactions with inhibitors or inducers of hepatic cytochrome P450 (CYP) enzymes.

Q2: Is Lucerastat a substrate of any drug transporters?

A2: Yes, in vitro studies have indicated that Lucerastat is a substrate of the human organic

cation transporter 2 (OCT2), which is mainly expressed in the kidney[1][2].
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Q3: Has the interaction between Lucerastat and an OCT2 inhibitor been studied clinically?

A3: Yes, a clinical study was conducted in 14 healthy male subjects to investigate the effect of

cimetidine, an OCT2 inhibitor, on the pharmacokinetics of a single 500 mg dose of

Lucerastat[1].

Q4: What were the results of the Lucerastat-cimetidine interaction study?

A4: Co-administration of cimetidine (800 mg twice daily at steady state) resulted in a slight

increase in Lucerastat exposure. The geometric mean area under the plasma concentration-

time curve from zero to infinity (AUC0-∞) ratio was 1.22 (90% confidence interval [CI] 1.16-

1.28). Cimetidine delayed the time to reach maximum Lucerastat concentration (tmax) by 1

hour. However, it did not affect the elimination half-life (t½) or the maximum plasma

concentration (Cmax), with geometric mean ratios of 1.00 (0.91-1.10) and 1.04 (0.92-1.17),

respectively.

Q5: Is a dose adjustment for Lucerastat needed when co-administered with OCT2 inhibitors?

A5: Based on the study with cimetidine, the changes in Lucerastat's pharmacokinetics are not

considered clinically relevant. Therefore, it is suggested that Lucerastat can be co-

administered with OCT2 inhibitors without the need for dose adjustment.

Q6: Is there any information on the potential for Lucerastat to inhibit or induce cytochrome

P450 (CYP) enzymes?

A6: Currently, there is no publicly available in vitro or in vivo data on the potential of Lucerastat
to inhibit or induce major CYP enzymes, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, or

CYP1A2.

Q7: Is Lucerastat known to be a substrate or inhibitor of other key drug transporters like P-

glycoprotein (P-gp), BCRP, OATP1B1, or OATP1B3?

A7: There is no publicly available information from in vitro or clinical studies to confirm whether

Lucerastat is a substrate or inhibitor of P-gp, BCRP, OATP1B1, or OATP1B3.
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Issue: Designing a co-administration study with Lucerastat and a new chemical entity (NCE)

where the DDI potential is unknown.

Guidance:

Prioritize in vitro screening: Given the lack of public data, it is crucial to conduct your own in

vitro experiments to assess the DDI potential of Lucerastat as both a potential victim and

perpetrator.

CYP Inhibition/Induction Assays:

Inhibition: Perform in vitro incubation studies with human liver microsomes or recombinant

human CYP enzymes to determine the half-maximal inhibitory concentration (IC50) of

Lucerastat against major CYP isoforms.

Induction: Use fresh or cryopreserved human hepatocytes to evaluate the potential of

Lucerastat to induce the expression of key CYP enzymes (e.g., CYP1A2, CYP2B6,

CYP3A4) by measuring changes in mRNA levels and/or enzyme activity.

Transporter Interaction Assays:

Utilize commercially available cell lines overexpressing specific transporters (e.g., P-gp,

BCRP, OATP1B1, OATP1B3, OCT2) to determine if Lucerastat is a substrate or inhibitor

of these transporters.

Data Presentation
Table 1: Pharmacokinetic Parameters of Lucerastat (500 mg single dose) When Co-

administered with Cimetidine (800 mg BID) in Healthy Male Subjects
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Pharmacokinetic
Parameter

Lucerastat Alone
(Geometric Mean)

Lucerastat +
Cimetidine
(Geometric Mean)

Geometric Mean
Ratio (90% CI)

AUC0-∞ (ng·h/mL) Data not provided Data not provided 1.22 (1.16 - 1.28)

Cmax (ng/mL) Data not provided Data not provided 1.04 (0.92 - 1.17)

tmax (h)
Median value not

provided
Delayed by 1 hour Not Applicable

t½ (h) Data not provided Data not provided 1.00 (0.91 - 1.10)

CI: Confidence Interval

Experimental Protocols
Protocol: Clinical Drug-Drug Interaction Study of Lucerastat with an OCT2 Inhibitor

(Cimetidine)

Study Design: This was a clinical study conducted in 14 healthy male subjects.

Treatment Arms:

Reference: Single oral dose of 500 mg Lucerastat.

Test: Co-administration of a single oral dose of 500 mg Lucerastat with 800 mg of

cimetidine given twice daily at steady state.

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to

determine the plasma concentrations of Lucerastat.

Bioanalytical Method: Plasma concentrations of Lucerastat were measured using a

validated bioanalytical method.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine

pharmacokinetic parameters such as AUC0-∞, Cmax, tmax, and t½.
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Statistical Analysis: Geometric mean ratios and 90% confidence intervals were calculated for

the primary pharmacokinetic parameters to assess the magnitude of the interaction.

Visualizations
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Caption: Interaction of Lucerastat with the OCT2 transporter and the inhibitory effect of

cimetidine.
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Recommended DDI Investigation Workflow for Lucerastat

Investigating a potential DDI
with Lucerastat

Conduct In Vitro Assays

CYP Inhibition (IC50)
CYP Induction (EC50, Emax)

Transporter Substrate/Inhibition
(P-gp, BCRP, OATPs, etc.)

Assess Clinical Relevance
(Compare in vitro data to expected

clinical concentrations)

No Clinically Relevant
Interaction Predicted

 Low Risk

Potential for Clinically
Relevant Interaction

 High Risk

Consider a Clinical
DDI Study

Click to download full resolution via product page

Caption: A logical workflow for investigating potential drug-drug interactions with Lucerastat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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